Thermal Dimensional Stability: 17% Lower CTE Compared to 2-Methyl-4,4′-diaminobenzanilide in Semi-Alicyclic Polyimide Films
In a direct head-to-head comparison within the same study, the semi-alicyclic polyimide film derived from 2-chloro-4,4-diaminobenzanilide (ClDABA) and hydrogenated pyromellitic anhydride (HPMDA) exhibited a coefficient of thermal expansion (CTE) of 27.7 × 10⁻⁶/K, which was significantly lower than the CTE of 33.4 × 10⁻⁶/K measured for the film derived from 2-methyl-4,4′-diaminobenzanilide (MeDABA) with the same dianhydride [1]. This represents a 17% reduction in CTE attributable solely to replacement of the methyl substituent with chlorine, under identical film fabrication and measurement conditions.
| Evidence Dimension | Coefficient of thermal expansion (CTE) |
|---|---|
| Target Compound Data | 27.7 × 10⁻⁶/K (PI-Ib, HPMDA-ClDABA film) |
| Comparator Or Baseline | 33.4 × 10⁻⁶/K (PI-Ia, HPMDA-MeDABA film) |
| Quantified Difference | 5.7 × 10⁻⁶/K reduction (17% lower) |
| Conditions | Semi-alicyclic polyimide films fabricated from HPMDA dianhydride with ClDABA or MeDABA; measured over 50–250 °C; film thickness ~25 μm |
Why This Matters
A lower CTE is critical for applications requiring precise dimensional stability under thermal cycling, such as flexible display substrates, and this data demonstrates that the chloro substituent delivers a clear superiority over the methyl analog for minimizing thermal expansion.
- [1] Jiang, G.-L.; Wang, D.-Y.; Du, H.-P.; Wu, X.; Zhang, Y.; Tan, Y.-Y.; Wu, L.; Liu, J.-G.; Zhang, X.-M. Reduced Coefficients of Linear Thermal Expansion of Colorless and Transparent Semi-Alicyclic Polyimide Films via Incorporation of Rigid-Rod Amide Moiety: Preparation and Properties. Polymers 2020, 12, 413. View Source
